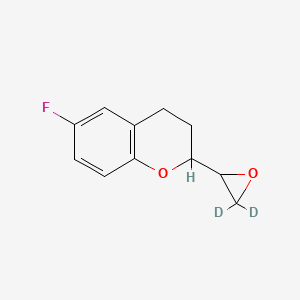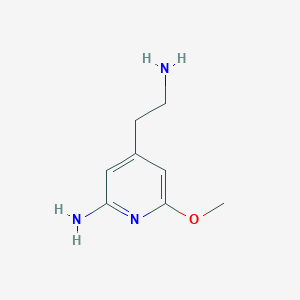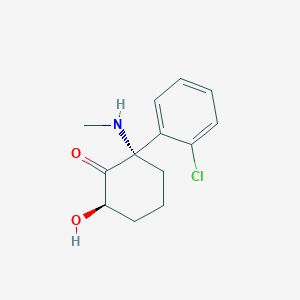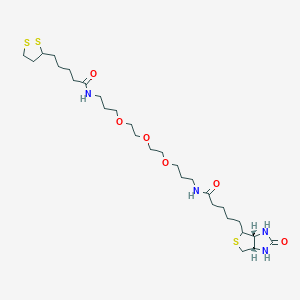
Lipoamide-PEG3-biotin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lipoamide-PEG3-biotin is a chemical compound that combines lipoamide, polyethylene glycol (PEG), and biotin. This compound is used to modify proteins and other molecules, enabling them to bind to streptavidin, a protein with a high affinity for biotin . The incorporation of PEG enhances the water solubility of the compound, making it useful in various biochemical applications .
準備方法
Synthetic Routes and Reaction Conditions
Lipoamide-PEG3-biotin is synthesized through a series of chemical reactions involving the conjugation of lipoamide, PEG, and biotin. The process typically involves the activation of biotin with a reactive group, such as tetrafluorophenyl (TFP), which then reacts with PEG and lipoamide . The reaction conditions often require anhydrous environments and specific temperatures to ensure the stability and reactivity of the intermediates .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated reactors and stringent quality control measures. The process includes the purification of the final product through techniques such as chromatography and crystallization to achieve high purity levels .
化学反応の分析
Types of Reactions
Lipoamide-PEG3-biotin undergoes various chemical reactions, including:
Oxidation: The lipoamide moiety can be oxidized to form disulfide bonds.
Reduction: The disulfide bonds in lipoamide can be reduced to thiol groups.
Substitution: The biotin moiety can participate in substitution reactions with avidin or streptavidin.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like dithiothreitol for reduction . The reactions typically occur under mild conditions to preserve the integrity of the PEG and biotin moieties .
Major Products Formed
The major products formed from these reactions include biotinylated proteins and peptides, which can be used in various biochemical assays and applications .
科学的研究の応用
Lipoamide-PEG3-biotin has a wide range of scientific research applications, including:
Chemistry: Used as a linker in the synthesis of bioconjugates and in click chemistry reactions.
Biology: Facilitates the labeling and purification of proteins and nucleic acids.
Medicine: Employed in drug delivery systems and diagnostic assays.
Industry: Utilized in the development of biosensors and affinity chromatography.
作用機序
The mechanism of action of lipoamide-PEG3-biotin involves the high-affinity binding of biotin to streptavidin or avidin. This interaction is used to immobilize or detect biotinylated molecules in various assays . The PEG spacer arm enhances the solubility and reduces steric hindrance, allowing for more efficient binding and interaction with target molecules .
類似化合物との比較
Similar Compounds
Biotin-PEG23-lipoamide: Similar to lipoamide-PEG3-biotin but with a longer PEG spacer arm, providing greater flexibility and solubility.
EZ-link psoralen-PEG3-biotin: Used for crosslinking DNA and RNA, offering different applications in nucleic acid research.
Uniqueness
This compound is unique due to its balanced PEG spacer length, which provides an optimal combination of solubility and minimal steric hindrance. This makes it highly effective for protein labeling and purification applications .
特性
分子式 |
C28H50N4O6S3 |
|---|---|
分子量 |
634.9 g/mol |
IUPAC名 |
N-[3-[2-[2-[3-[5-[(3aR,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]propoxy]ethoxy]ethoxy]propyl]-5-(dithiolan-3-yl)pentanamide |
InChI |
InChI=1S/C28H50N4O6S3/c33-25(9-3-1-7-22-11-20-40-41-22)29-12-5-14-36-16-18-38-19-17-37-15-6-13-30-26(34)10-4-2-8-24-27-23(21-39-24)31-28(35)32-27/h22-24,27H,1-21H2,(H,29,33)(H,30,34)(H2,31,32,35)/t22?,23-,24?,27-/m1/s1 |
InChIキー |
NTUJKFCBMVRCFR-ZABSQVGDSA-N |
異性体SMILES |
C1CSSC1CCCCC(=O)NCCCOCCOCCOCCCNC(=O)CCCCC2[C@H]3[C@@H](CS2)NC(=O)N3 |
正規SMILES |
C1CSSC1CCCCC(=O)NCCCOCCOCCOCCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(1S,2R,9S,11R,12S,13R)-6,11-dihydroxy-9,13-dimethyl-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-6,14,17-trien-16-one](/img/structure/B13442575.png)
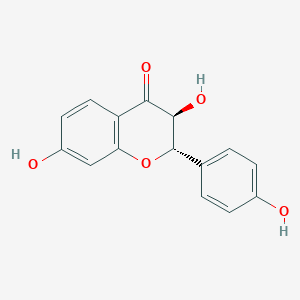
![sodium;(2R,4S)-1-[(2S)-2-methyl-3-sulfanylpropanoyl]-4-phenylsulfanylpyrrolidine-2-carboxylate](/img/structure/B13442580.png)
![(1R,3R)-1-(1,3-benzodioxol-5-yl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxamide](/img/structure/B13442583.png)
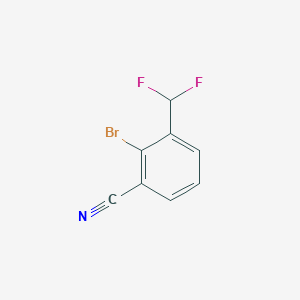
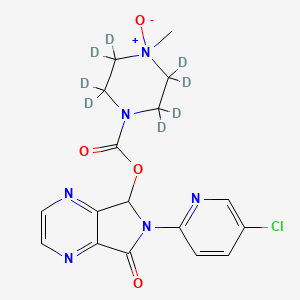
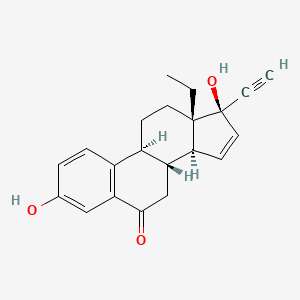
![Furo[2,3-c]pyridin-5-ylmethanamine](/img/structure/B13442599.png)
